molecular formula C9H10Cl2N2O B13460515 5-Aminoisoquinolin-6-ol dihydrochloride

5-Aminoisoquinolin-6-ol dihydrochloride

Cat. No.: B13460515
M. Wt: 233.09 g/mol
InChI Key: RGODFTFFSBXXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminoisoquinolin-6-ol dihydrochloride is a chemical compound with the molecular formula C9H10Cl2N2O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline and its derivatives, including 5-Aminoisoquinolin-6-ol dihydrochloride, can be achieved through various methods. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium . Another method involves the use of palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods aim to achieve high yields and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Aminoisoquinolin-6-ol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: Conversion to N-oxides.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and copper catalysts for cyclization, as well as strong acids or bases for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines and their derivatives, which have applications in pharmaceuticals and other industries .

Scientific Research Applications

5-Aminoisoquinolin-6-ol dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Aminoisoquinolin-6-ol dihydrochloride involves its interaction with molecular targets and pathways in biological systems. It is known to interact with various enzymes and receptors, leading to a range of biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Aminoisoquinolin-6-ol dihydrochloride include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxyl groups make it a versatile intermediate for the synthesis of various bioactive compounds .

Properties

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

IUPAC Name

5-aminoisoquinolin-6-ol;dihydrochloride

InChI

InChI=1S/C9H8N2O.2ClH/c10-9-7-3-4-11-5-6(7)1-2-8(9)12;;/h1-5,12H,10H2;2*1H

InChI Key

RGODFTFFSBXXGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)N)O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.